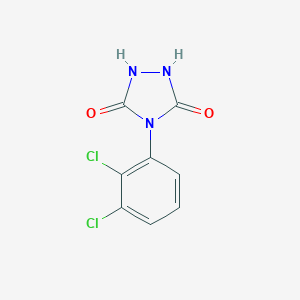
N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as SNC80, is a synthetic opioid compound that has been widely studied for its potential use in pain management and addiction treatment.
Mechanism of Action
N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide acts as an agonist for the delta opioid receptor, which is primarily located in the peripheral nervous system and is involved in pain modulation and addiction. When N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide binds to the delta receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the reduction of pain signals.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the reduction of pain, the inhibition of neurotransmitter release, and the reduction of opioid tolerance and dependence. It has also been found to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high affinity for the delta opioid receptor, which allows for precise targeting of this receptor. However, one limitation is that N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a relatively short half-life, which can make it difficult to maintain consistent levels in the body.
Future Directions
There are a number of potential future directions for research on N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective delta opioid receptor agonists. Another area of research is the investigation of the potential use of N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in the treatment of other conditions, such as inflammation and neurodegenerative diseases. Additionally, further studies are needed to explore the long-term effects of N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide and its potential for abuse and dependence.
In conclusion, N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic opioid compound that has shown promise as a pain management and addiction treatment drug. Its high affinity for the delta opioid receptor and its ability to reduce opioid tolerance and dependence make it an attractive target for further research. While there are limitations to its use in lab experiments, there are a number of potential future directions for research on N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide that could lead to new treatments for a variety of conditions.
Synthesis Methods
N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of N-sec-butyl-4-methoxyphenethylamine with acetic anhydride, followed by reaction with 3-carboxy-4,5-dimethylpyrrole and reduction with sodium borohydride. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential use as a pain management and addiction treatment drug. It has been shown to have a high affinity for the delta opioid receptor, which is involved in pain modulation and addiction. N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been found to be effective in reducing pain in animal models, and it has also been shown to reduce the development of opioid tolerance and dependence.
properties
Product Name |
N-(sec-butyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-butan-2-yl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H22N2O3/c1-4-11(2)17-16(20)12-9-15(19)18(10-12)13-5-7-14(21-3)8-6-13/h5-8,11-12H,4,9-10H2,1-3H3,(H,17,20) |
InChI Key |
ISHDEUNXFKJOOB-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B258445.png)

![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]propanamide](/img/structure/B258449.png)
![3-bromo-N-(cyanomethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258450.png)
![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)


![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)


